molecular formula C9H10F2N2O B14861589 N-(2,6-difluorophenyl)-2-(methylamino)acetamide

N-(2,6-difluorophenyl)-2-(methylamino)acetamide

Cat. No.: B14861589
M. Wt: 200.19 g/mol
InChI Key: HYKKJBPXLSQMHZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(methylamino)acetamide is a chemical compound characterized by the presence of a difluorophenyl group and a methylaminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(methylamino)acetamide typically involves the reaction of 2,6-difluoroaniline with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,6-difluoroaniline is reacted with acetic anhydride to form N-(2,6-difluorophenyl)acetamide.

    Step 2: The resulting N-(2,6-difluorophenyl)acetamide is then treated with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(methylamino)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,6-difluorophenyl)-2-(methylamino)acetamide can be compared with other similar compounds, such as:

    N-(2,6-difluorophenyl)acetamide: Lacks the methylamino group, resulting in different chemical and biological properties.

    N-(2,6-difluorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group, leading to variations in reactivity and applications.

    N-(2,6-difluorophenyl)-2-(dimethylamino)acetamide: Features a dimethylamino group, which may alter its interaction with molecular targets and its overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H10F2N2O/c1-12-5-8(14)13-9-6(10)3-2-4-7(9)11/h2-4,12H,5H2,1H3,(H,13,14)

InChI Key

HYKKJBPXLSQMHZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=C(C=CC=C1F)F

Origin of Product

United States

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